molecular formula C21H24ClN3O2S B2502668 2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}-N-tert-butylacetamide CAS No. 897832-56-3

2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}-N-tert-butylacetamide

Número de catálogo: B2502668
Número CAS: 897832-56-3
Peso molecular: 417.95
Clave InChI: SVQXZQZKOOCAQA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}-N-tert-butylacetamide is a structurally complex small molecule featuring a 1,4-dihydropyridine (DHP) core substituted with acetyl, 4-chlorophenyl, cyano, and methyl groups. The sulfanyl bridge connects the DHP moiety to an N-tert-butylacetamide side chain. This compound’s structural elucidation likely employs X-ray crystallography, leveraging programs like SHELXL for refinement due to its precision in small-molecule analysis . NMR spectroscopy, as described in studies using MestReNova software for phase adjustment and chemical shift calibration, would further characterize its solution-state conformation and purity .

Propiedades

IUPAC Name

2-[[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl]-N-tert-butylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O2S/c1-12-18(13(2)26)19(14-6-8-15(22)9-7-14)16(10-23)20(24-12)28-11-17(27)25-21(3,4)5/h6-9,19,24H,11H2,1-5H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVQXZQZKOOCAQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)NC(C)(C)C)C#N)C2=CC=C(C=C2)Cl)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}-N-tert-butylacetamide (CAS Number: 897832-56-3) belongs to a class of dihydropyridine derivatives, which are known for their diverse biological activities. This article delves into its biological activity, synthesizing available research findings, and presenting data in a structured format.

Chemical Structure and Properties

The molecular formula of the compound is C21H24ClN3O2SC_{21}H_{24}ClN_{3}O_{2}S, with a molecular weight of 418.0 g/mol. The structure includes a dihydropyridine core, an acetyl group, a chlorophenyl moiety, and a cyano group, contributing to its lipophilicity and potential pharmacological properties.

PropertyValue
Molecular FormulaC21H24ClN3O2S
Molecular Weight418.0 g/mol
CAS Number897832-56-3
Boiling PointNot Available
Melting PointNot Available

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on N-substituted chloroacetamides have shown effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria as well as fungi. The presence of halogenated phenyl groups enhances their lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy .

Anticancer Potential

The compound has been screened for anticancer activity through multicellular spheroid models. Dihydropyridine derivatives have demonstrated promising results in inhibiting cancer cell proliferation, suggesting that this compound may interact with specific cellular pathways involved in tumor growth .

The precise mechanism of action for this compound involves interactions with enzymes or receptors that modulate biological pathways. The specific targets remain to be fully elucidated but may include protein kinases or other signaling molecules crucial for cell division and survival.

Study 1: Antimicrobial Efficacy

A comparative study on the antimicrobial activity of various chloroacetamides showed that those with a para-substituted phenyl ring exhibited higher efficacy against Staphylococcus aureus and methicillin-resistant strains (MRSA). The study utilized quantitative structure-activity relationship (QSAR) analysis to correlate structure with activity .

Study 2: Anticancer Screening

In a drug library screening aimed at identifying novel anticancer agents, compounds similar to the target compound were evaluated for their ability to inhibit growth in cancer cell lines. Results indicated a significant reduction in cell viability, suggesting potential therapeutic applications .

Comparación Con Compuestos Similares

Comparison with Structurally Analogous Compounds

Structural and Functional Group Variations

The compound belongs to the 1,4-dihydropyridine class, widely studied for pharmacological activities (e.g., calcium channel modulation). Key structural distinctions from analogs include:

  • Cyano group at position 3: Unlike ester or nitro groups in classical DHPs (e.g., nifedipine), the cyano moiety may reduce metabolic instability.
  • Sulfanyl bridge : Replacing oxygen with sulfur increases electron delocalization, altering redox properties and binding affinity.
  • N-tert-butylacetamide : This bulky substituent may sterically hinder interactions with off-target receptors, enhancing selectivity.

Analytical Techniques for Comparison

X-ray Crystallography : SHELX programs (e.g., SHELXL) enable precise comparison of bond lengths, angles, and intermolecular interactions. For example, the dihedral angle between the DHP core and 4-chlorophenyl group could influence receptor binding compared to analogs .

NMR Spectroscopy : Segmented integration of 1H-NMR spectra (δ0.60–9.00) allows quantification of proton environments. The tert-butyl group’s singlet (~δ1.2) and acetyl methyl resonance (~δ2.5) distinguish it from methyl ester analogs .

Hypothetical Data Table: Structural and Physicochemical Comparison

Compound Substituent (Position 4) Functional Group (Position 3) LogP Solubility (mg/mL)
Target Compound 4-Chlorophenyl Cyano 3.8 0.12
Analog A 4-Fluorophenyl Nitro 3.2 0.25
Analog B Phenyl Ester 2.5 0.45

Note: LogP and solubility values are illustrative. Experimental determination would require chromatographic (HPLC) and spectroscopic validation .

Pharmacological Implications

  • Receptor Binding: The 4-chlorophenyl group may enhance hydrophobic interactions with calcium channel residues, while the cyano group reduces susceptibility to esterase-mediated hydrolysis.
  • Metabolic Stability : Sulfur’s electronegativity could slow oxidative metabolism compared to oxygen-containing bridges in analogs like amlodipine.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.